![molecular formula C13H13BN2O3 B13063433 Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is a boronic acid derivative with a molecular formula of C13H13BN2O3. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-pyridinylmethylamine with 3-boronic acid phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules and in the study of enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
B-[4-[[(3-Pyridinylmethyl)amino]carbonyl]phenyl]boronic acid: Similar structure but with a different position of the pyridinylmethyl group.
Phenylboronic acid: Lacks the pyridinylmethyl and carbonyl groups, making it less specific in its interactions.
4-Pyridinylboronic acid: Contains the pyridinyl group but lacks the carbonyl and phenyl groups.
Uniqueness
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is unique due to its specific structure, which allows for selective interactions with biological molecules and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H13BN2O3 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
[3-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
Clé InChI |
OYBBTLCTFCOSRU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


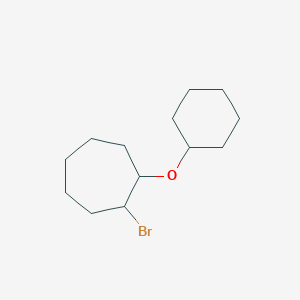
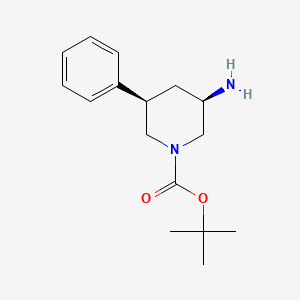
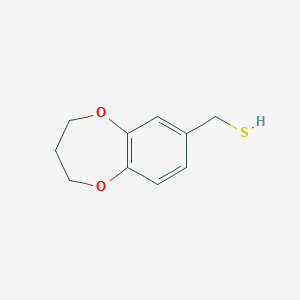
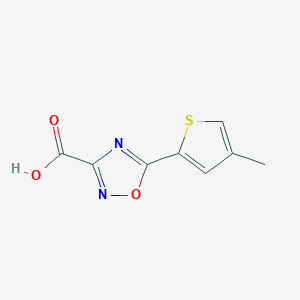
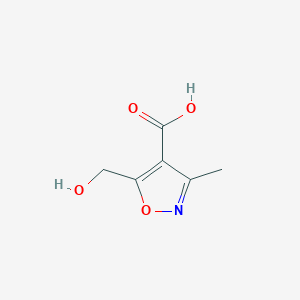
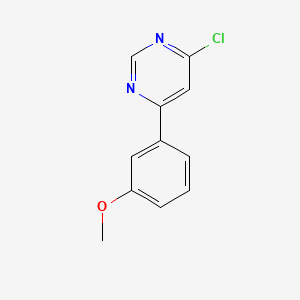
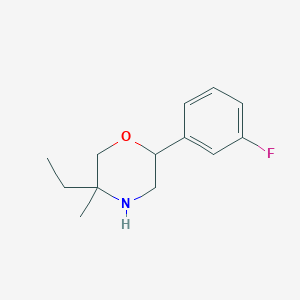
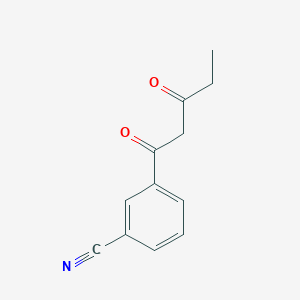

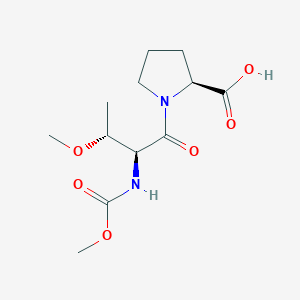
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
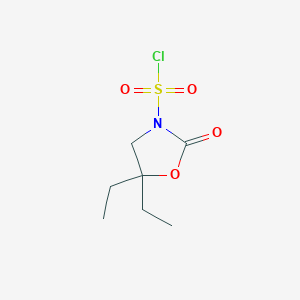
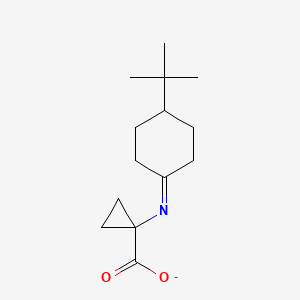
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
